The compound [(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic molecule that combines elements from both thiophene and pyrazole structures, which are significant in medicinal chemistry and material science. This compound features a bromothiophene moiety and a methyl-substituted pyrazole, suggesting potential applications in pharmaceuticals and agrochemicals due to their biological activities.
Information on this compound can be sourced from various chemical databases, research articles, and synthesis protocols found in scientific literature. The specific details regarding its synthesis and properties are often documented in organic chemistry journals and databases such as SciFinder or Reaxys.
This compound can be classified under:
The synthesis of [(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step reactions, including:
The reaction conditions generally require careful control of temperature and solvent choice to optimize yields. Common solvents include dimethyl sulfoxide or acetonitrile, with bases like potassium carbonate being used to facilitate nucleophilic attacks.
Key structural data includes:
The compound may participate in various chemical reactions, including:
Each reaction pathway requires specific conditions, such as temperature, solvent, and catalysts. For example, nucleophilic substitutions typically require basic conditions to deprotonate the amine.
The mechanism of action for this compound, particularly in biological contexts, may involve:
Experimental studies using techniques like molecular docking or enzyme assays can provide insights into binding affinities and interaction dynamics.
Relevant data on these properties can often be found in chemical literature or through experimental characterization methods such as spectroscopy (NMR, IR) and chromatography (HPLC).
The compound has potential applications in several fields:
Research into this compound's specific applications continues to evolve, highlighting its significance in contemporary chemical research.
Bromothiophene-pyrazole hybrids constitute a privileged scaffold in rational drug design due to their multifunctional chemical behavior and demonstrated biological relevance. The incorporation of bromine atoms at specific positions on the thiophene ring significantly enhances the molecular interactivity of these compounds. Bromine serves as an activating group for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while also influencing the compound's electronic distribution, lipophilicity, and binding capabilities to biological targets. This is evident in compounds like 4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1H-pyrazol-3-amine (CAS: 1248200-20-5), where the dual bromination pattern facilitates synthetic diversification while contributing to a calculated LogP of 3.34, indicating favorable membrane permeability [1].
The pyrazole component, particularly when substituted with methyl groups at the 3-position, contributes essential pharmacophoric elements. The 3-methyl-1H-pyrazole unit provides hydrogen-bonding capabilities via the pyrazole nitrogen atoms and the amine functionality, while the methyl group enhances metabolic stability. Molecular descriptors such as hydrogen bond acceptor (HBA=3) and hydrogen bond donor (HBD=1) counts, as observed in N-[(4-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS: 1153747-35-3), directly influence target engagement profiles and solubility parameters [2]. This balanced combination of hydrophobic (bromothiophene) and hydrophilic (pyrazole amine) domains enables optimal interactions with diverse biological targets, particularly enzymes and receptors involved in disease pathways.
Table 1: Structural Analogs of Bromothiophene-Pyrazole Amine Hybrids and Key Molecular Descriptors
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | HBA | HBD |
---|---|---|---|---|---|---|
4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1H-pyrazol-3-amine | 1248200-20-5 | C₈H₇Br₂N₃S | 337.03 | 3.34 | 2 | 1 |
N-[(4-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine | 1153747-35-3 | C₉H₁₀BrN₃S | 272.16 | - | 3 | 1 |
4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine | 1248512-97-1 | C₈H₇Br₂N₃S | 337.03 | - | 2 | 1 |
3-(3-Bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine | - | C₈H₈BrN₃S | 258.14 | 2.0* | 3 | 1 |
1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine | 1341653-47-1 | C₉H₁₀BrN₃S | 272.17 | - | 3 | 1 |
*Estimated from structural similarity [1] [4]
The structural diversity within this chemical class is demonstrated by regioisomeric variations, as seen when comparing the 4-bromothiophene derivative (CAS: 1248200-20-5) with its 3-bromothiophene isomer (CAS: 1248512-97-1). Despite sharing identical molecular formulas (C₈H₇Br₂N₃S) and weights (337.03 g/mol), the positional difference of bromine on the thiophene ring significantly alters electronic distribution and steric accessibility, thereby influencing biological activity and synthetic utility. Such precise control over molecular architecture enables fine-tuning of pharmacokinetic and pharmacodynamic properties during lead optimization campaigns [1] [4].
The evolution of thiophene-pyrazole derivatives as therapeutic agents reflects strategic advances in heterocyclic chemistry and cancer drug discovery. Early research focused on simple fused-ring systems, but contemporary approaches increasingly employ functionalized amine linkers to enhance conformational flexibility and target complementarity. This progression is exemplified by the development of Akt/protein kinase B inhibitors, where conformationally restricted pyrazole-thiophene derivatives demonstrated substantial antitumor efficacy. Research published in European Journal of Medicinal Chemistry detailed compounds such as 1d and 1o, which exhibited potent Akt inhibition (IC₅₀ < 50 nM) and significant in vivo tumor growth suppression in xenograft models. These molecules established the pyrazole-thiophene core as a validated pharmacophore for kinase modulation, particularly through interactions with the ATP-binding pocket [3].
The Gewald reaction has served as a cornerstone synthetic methodology for constructing aminothiophene precursors integral to this chemical class. This multicomponent reaction between ketones, sulfur, and cyanoacetates efficiently generates 2-aminothiophene scaffolds that can be further elaborated to pyrazole hybrids. Recent innovations have expanded this approach to create libraries of Schiff bases derived from 2-amino-5-arylthiophene-3-carbonitriles condensed with pyrazole carbaldehydes. These synthetic advances enabled systematic structure-activity relationship (SAR) explorations, revealing that cycloalkyl/piperidinyl chains at C-4/C-5 positions of the thiophene ring significantly modulate biological activity against protozoal pathogens like Leishmania species (IC₅₀ < 10 µM) [6] [10].
Table 2: Historical Development Milestones of Thiophene-Pyrazole Hybrid Therapeutics
Research Phase | Key Compounds | Therapeutic Target | Major Findings | Reference |
---|---|---|---|---|
Early Fused-Ring Systems | SB-44, SB-83, SB-200 | Leishmania amazonensis | IC₅₀ 3.37-7.37 µM (promastigotes); superior to meglumine antimoniate | [10] |
Conformationally Restricted Kinase Inhibitors | Compound 1d, 1o | Akt kinase | IC₅₀ < 50 nM; tumor growth inhibition in xenograft models; induced S-phase arrest | [3] |
Hybrid Schiff Bases | TN8-7, TN6-1, TN7 | Antileishmanial agents | IC₅₀ 5.8-10.0 µM; activity against Sb(III)-resistant strains | [10] |
Regioisomeric Brominated Derivatives | 4-Bromo vs 3-bromo thiophene isomers | Chemical diversification | Positional bromination enables distinct electronic profiles & synthetic pathways | [1] [4] |
Selenium Bioisosteres | 2-Aminoselenophene analogs | Antileishmanial optimization | Enhanced activity (2-5 fold) without increased cytotoxicity | [10] |
The strategic incorporation of selenium as a bioisostere for sulfur in thiophene rings represents a contemporary innovation in this chemical space. Selenium-containing analogs (2-aminoselenophenes) demonstrate enhanced antileishmanial activity (2-5 fold increases in potency) without compromising selectivity indices. This bioisosteric replacement leverages selenium's larger atomic radius and enhanced polarizability to improve target binding while maintaining metabolic stability. Such rational modifications highlight the ongoing evolution of thiophene-pyrazole hybrids toward optimized therapeutic candidates [10].
Synthetic methodologies have concurrently advanced to address the challenges of regioselective bromination and amine functionalization. Modern approaches employ transition-metal catalysis for C-N bond formation and regiocontrolled bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions. These techniques enable precise installation of bromine atoms at the 3- or 4-position of the thiophene ring, as demonstrated in the synthesis of both 4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1H-pyrazol-3-amine (1248200-20-5) and its 3-bromothiophene isomer 4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine (1248512-97-1). Such regioisomeric control provides crucial molecular diversity for structure-activity relationship studies in drug discovery programs targeting specific biological pathways [1] [4] .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1